molecular formula C14H10F3NO4S B2839829 (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane CAS No. 127291-63-8

(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane

Cat. No. B2839829
CAS RN: 127291-63-8
M. Wt: 345.29
InChI Key: HXPDJPMIFPTJCP-UHFFFAOYSA-N
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Description

(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane, also known as ‘4-MNPTFDO’, is an organosulfur compound with a unique structure and a wide range of applications. As a highly reactive compound, it is used in various synthetic reactions, including the synthesis of pharmaceutical drugs, agrochemicals, and dyes. In addition, it has been studied for its potential applications in biochemistry, physiology, and other scientific fields.

Scientific Research Applications

High Refractive Index Materials

Research on transparent polyimides derived from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), indicates their potential for creating materials with high refractive indices and small birefringence, alongside good thermomechanical stabilities. These materials are significant for applications requiring transparent and colorless properties with high performance in optical and electronic devices (Tapaswi et al., 2015).

Nonlinear Optics

New thiolated nitrophenylhydrazone crystals with electron donors have been investigated for nonlinear optical applications. The incorporation of thiolated electron donors in crystals can enhance nonlinear optical properties, useful in creating advanced optical devices with significant second-order nonlinearity (Seo et al., 2012).

Chemical Reactivity and Hydrolysis Studies

Kinetic studies on the hydrolysis of compounds structurally similar to "(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda6-sulfane" have provided insights into their reactivity in aqueous solutions. These studies are crucial for understanding the environmental fate and stability of such compounds (Dong et al., 2001).

Electrophilic Trifluoromethylation

A novel reagent for the electrophilic trifluoromethylation of carbon nucleophiles has been developed, demonstrating the potential of utilizing trifluoromethylated compounds in organic synthesis to introduce trifluoromethyl groups into various molecular frameworks, enhancing their chemical properties (Noritake et al., 2008).

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c1-9-2-5-11(6-3-9)23(21,22)13-7-4-10(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPDJPMIFPTJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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